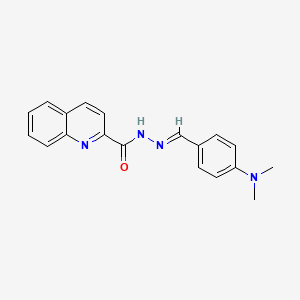

![molecular formula C18H10ClNO B11709690 2-chloro-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11709690.png)

2-chloro-5H-[1]benzofuro[3,2-c]carbazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chlor-5H-1Benzofuro[3,2-c]carbazol ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Es zeichnet sich durch ein kondensiertes Ringsystem aus, das aus Benzofuran- und Carbazol-Einheiten besteht, wobei ein Chloratom an der zweiten Position des Benzofuranrings gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-5H-1Benzofuro[3,2-c]carbazol umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. So kann die Synthese beispielsweise mit der Herstellung eines geeigneten Carbazolderivats beginnen, gefolgt von der Einführung der Benzofuran-Einheit durch Cyclisierungsreaktionen. Der Chlorierungsschritt wird üblicherweise unter Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid unter kontrollierten Bedingungen durchgeführt, um eine selektive Chlorierung an der gewünschten Position zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Chlor-5H-1Benzofuro[3,2-c]carbazol kann ähnliche Synthesewege, jedoch in größerem Maßstab umfassen. Die Prozessoptimierung konzentriert sich auf die Maximierung der Ausbeute und Reinheit bei gleichzeitiger Minimierung der Verwendung gefährlicher Reagenzien und der Abfallproduktion. Fortschrittliche Techniken wie die kontinuierliche Fließsynthese und die automatisierte Reaktionsüberwachung können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-5H-1Benzofuro[3,2-c]carbazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um bestimmte funktionelle Gruppen umzuwandeln.

Substitution: Das Chloratom in der Verbindung kann durch nucleophile Substitutionsreaktionen mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.

Substitution: Natriummethoxid in Methanol oder Kalium-tert-butoxid in Dimethylsulfoxid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, die Reduktion zu dechlorierten Verbindungen und Substitutionsreaktionen zu verschiedenen funktionalisierten Derivaten.

Wissenschaftliche Forschungsanwendungen

2-Chlor-5H-1Benzofuro[3,2-c]carbazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und Materialien verwendet.

Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Untersuchung von Wechselwirkungen mit biologischen Makromolekülen und potenziellen Bioaktivitäten.

Medizin: Es wird derzeit erforscht, ob es als Pharmakophor in der Wirkstoffforschung eingesetzt werden kann, insbesondere zur gezielten Beeinflussung spezifischer Enzyme oder Rezeptoren.

Industrie: Es wird aufgrund seiner einzigartigen elektronischen Eigenschaften für die Verwendung in organischen Elektronik, wie z. B. organischen Leuchtdioden (OLEDs) und organischen Photovoltaik, untersucht.

Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-5H-1Benzofuro[3,2-c]carbazol hängt von seiner spezifischen Anwendung ab. Im Kontext der organischen Elektronik sind die elektronischen Eigenschaften der Verbindung, wie z. B. ihre Fähigkeit, Ladungstransfer und Lichtemission zu ermöglichen, von primärer Bedeutung. Die beteiligten molekularen Ziele und Wege umfassen Wechselwirkungen mit elektronenspendenden und elektronenakzeptierenden Materialien, die die Leistung der Verbindung in Geräten wie OLEDs beeinflussen. .

Wirkmechanismus

The mechanism of action of 2-chloro-5H-1benzofuro[3,2-c]carbazole depends on its specific application. In the context of organic electronics, the compound’s electronic properties, such as its ability to facilitate charge transfer and emission of light, are of primary interest. The molecular targets and pathways involved include interactions with electron-donating and electron-accepting materials, which influence the compound’s performance in devices like OLEDs .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Brom-5H-1Benzofuro[3,2-c]carbazol : Ähnliche Struktur mit einem Bromatom anstelle von Chlor, was möglicherweise zu unterschiedlicher Reaktivität und Anwendungen führt.

- 2-Fluor-5H-1Benzofuro[3,2-c]carbazol : Enthält ein Fluoratom, das die Stabilität und die elektronischen Eigenschaften der Verbindung beeinflussen kann.

5H-Benzofuro[3,2-c]carbazol: Fehlt das Chloratom, was sich möglicherweise auf seine elektronischen Eigenschaften und Reaktivität auswirkt.

Einzigartigkeit

2-Chlor-5H-1Benzofuro[3,2-c]carbazol ist aufgrund des Vorhandenseins des Chloratoms einzigartig, das seine chemische Reaktivität und elektronischen Eigenschaften erheblich beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für bestimmte Anwendungen, bei denen diese Eigenschaften vorteilhaft sind. .

Eigenschaften

Molekularformel |

C18H10ClNO |

|---|---|

Molekulargewicht |

291.7 g/mol |

IUPAC-Name |

2-chloro-5H-[1]benzofuro[3,2-c]carbazole |

InChI |

InChI=1S/C18H10ClNO/c19-10-5-7-14-13(9-10)17-15(20-14)8-6-12-11-3-1-2-4-16(11)21-18(12)17/h1-9,20H |

InChI-Schlüssel |

HZXNPCQPIUYUBK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)NC5=C4C=C(C=C5)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

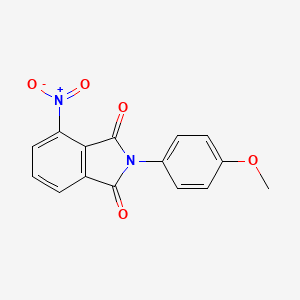

![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)

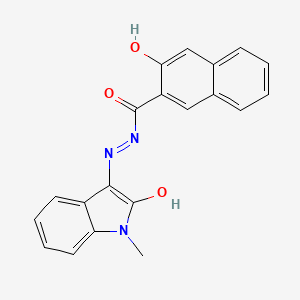

![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)

![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)

![5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11709638.png)

![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B11709642.png)

![4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)

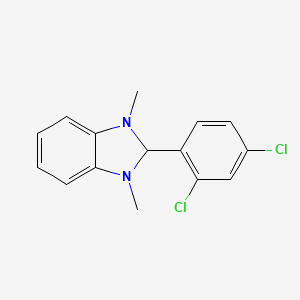

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709658.png)

![Bis[4-(2-nitrophenoxy)phenyl]methanone](/img/structure/B11709665.png)

![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709683.png)